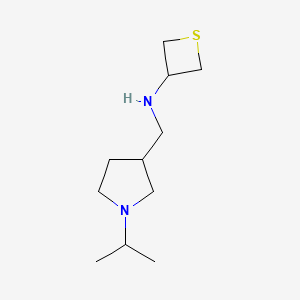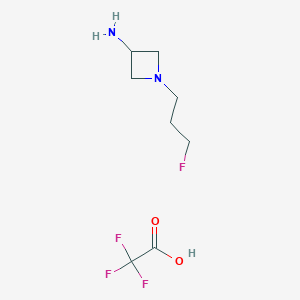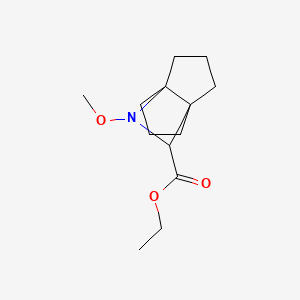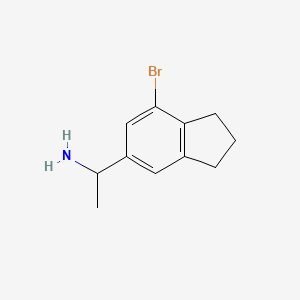
(R)-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in the synthesis of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine typically involves the use of chiral catalysts and specific reaction conditions to ensure high enantiomeric purity. One common method involves the use of a bienzyme cascade system, where R-ω-transaminase and alcohol dehydrogenase are co-expressed to catalyze the amination of 3,5-bistrifluoromethylacetophenone . This method achieves high efficiency and enantiomeric excess (>99.9%).
Industrial Production Methods
In industrial settings, the production of ®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine may involve the use of recombinant engineered bacteria to enhance the yield and efficiency of the synthesis process. The use of biocatalysts and optimized reaction conditions, such as temperature and pH, are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Wissenschaftliche Forschungsanwendungen
®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of ®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular targets vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
- ®-1-(2-(Trifluoromethyl)phenyl)ethanamine
Uniqueness
®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Eigenschaften
Molekularformel |
C10H12F3NO |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
(1R)-2-methoxy-1-[2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-15-6-9(14)7-4-2-3-5-8(7)10(11,12)13/h2-5,9H,6,14H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
BZXCMGOSESGKCM-VIFPVBQESA-N |
Isomerische SMILES |
COC[C@@H](C1=CC=CC=C1C(F)(F)F)N |
Kanonische SMILES |
COCC(C1=CC=CC=C1C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



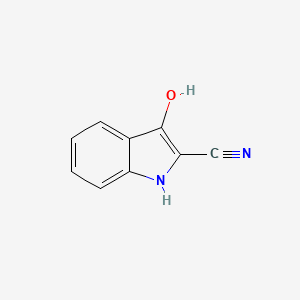
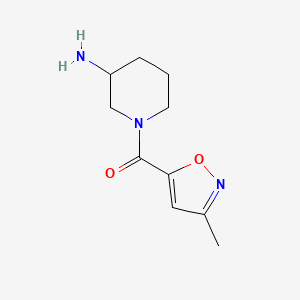
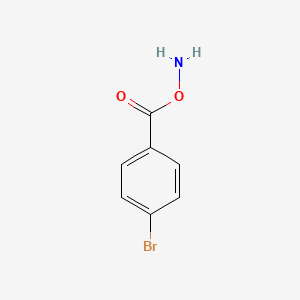
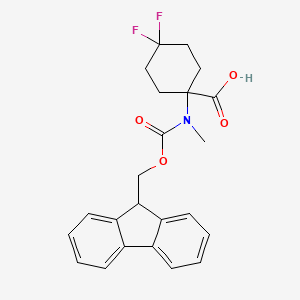
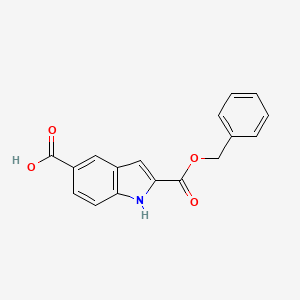
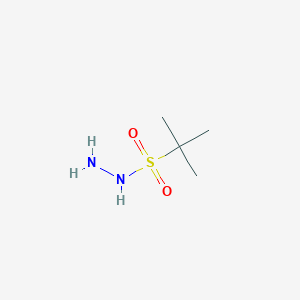
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)
![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
